molecular formula C11H13NO4 B12002484 2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid

2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid

Cat. No.: B12002484
M. Wt: 223.22 g/mol
InChI Key: VIIYYYDPTZVGCH-UHFFFAOYSA-N
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Description

2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid is an organic compound with the molecular formula C11H13NO4 It is a derivative of benzoic acid, where the amino group is substituted with a 3-methoxy-3-oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with 3-methoxy-3-oxopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2-Aminobenzoic acid} + \text{3-Methoxy-3-oxopropylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methoxybenzoic acid: This compound is structurally similar but lacks the 3-methoxy-3-oxopropyl group.

    Benzoic acid, 2-[(3-methoxy-3-oxopropyl)amino]-, methyl ester: This ester derivative has a similar structure but with a methyl ester group.

Uniqueness

2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid is unique due to the presence of the 3-methoxy-3-oxopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzoic acid derivatives and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-[(3-methoxy-3-oxopropyl)amino]benzoic acid

InChI

InChI=1S/C11H13NO4/c1-16-10(13)6-7-12-9-5-3-2-4-8(9)11(14)15/h2-5,12H,6-7H2,1H3,(H,14,15)

InChI Key

VIIYYYDPTZVGCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC1=CC=CC=C1C(=O)O

Origin of Product

United States

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